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Compound of Interest

Compound Name: Cefetamet sodium

Cat. No.: B1668831

Introduction

Cefetamet pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of
bacterial infections.[1][2] Ensuring the quality, safety, and efficacy of Cefetamet pivoxil tablets
requires robust analytical methods for its quantification and characterization. These application
notes provide detailed protocols for the development and validation of analytical methods for
Cefetamet pivoxil in tablet dosage forms, adhering to the International Council for
Harmonisation (ICH) guidelines.[3][4][5] The methods described include High-Performance
Liquid Chromatography (HPLC) for assay and impurity determination, UV-Vis
Spectrophotometry for routine quantification, dissolution testing to assess drug release, and
forced degradation studies to establish the stability-indicating nature of the methods.

High-Performance Liquid Chromatography (HPLC)
Method for Assay

This method describes the determination of Cefetamet pivoxil in tablet dosage forms using
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:
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A standard HPLC system equipped with a UV detector is used.

Parameter Condition

Instrument Agilent 1100 series HPLC or equivalent

Waters C18 (250mm x 4.6mm, 5um) or Hypersil

Column
C-18
Mobile Phase Acetonitrile: Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 232 nm or 251 nm
Injection Volume 20 pL
Column Temperature Ambient
Run Time 10 minutes

1.2. Reagent and Standard Preparation:

» Mobile Phase Preparation: Mix HPLC grade acetonitrile and water in the specified ratio.
Filter through a 0.45 um membrane filter and degas by sonication for 15 minutes.

o Standard Stock Solution (1000 pg/mL): Accurately weigh 10 mg of Cefetamet pivoxil
reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase
and make up the volume.

o Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain
concentrations ranging from 1 pg/mL to 50 pg/mL.

1.3. Sample Preparation:
o Weigh and finely powder a minimum of 20 Cefetamet pivoxil tablets.

e Accurately weigh a portion of the powder equivalent to 10 mg of Cefetamet pivoxil and
transfer it to a 10 mL volumetric flask.

e Add about 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
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» Make up the volume with the mobile phase to obtain a concentration of 1000 pg/mL.

e Filter the solution through a 0.45 pm nylon membrane filter.

 Dilute the filtered solution with the mobile phase to a final concentration within the linear

range of the method (e.g., 10 pg/mL).

1.4. Method Validation Parameters:

The developed method must be validated according to ICH guidelines, assessing parameters

such as specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and

Limit of Quantitation (LOQ).

Validation Parameter Acceptance Criteria

Typical Results

Correlation coefficient (r2) =

Linear in the range of 10-50

Linearit /mL
Y (hg/mL) 0.999 pg/mL with r2 = 0.9991
Accuracy (% Recovery) 98.0% - 102.0% 99% to 100%
Precision (% RSD) <2.0% <2.0%
_ The method is robust for small

% RSD < 2.0% for minor o )

Robustness ] variations in flow rate and
changes in method parameters ) -

mobile phase composition.
LOD (ug/mL) Signal-to-Noise ratio of 3:1 2.66 pg/mL
LOQ (pg/mL) Signal-to-Noise ratio of 10:1 8.07 pg/mL

Workflow for HPLC Method Development and Validation
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Caption: Workflow for HPLC method development and validation.
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UV-Vis Spectrophotometric Method for
Quantification

This provides a simple and cost-effective method for the routine quantification of Cefetamet
pivoxil.

Experimental Protocol

2.1. Instrumentation:

A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.
2.2. Reagent and Standard Preparation:

e Solvent: Methanol

o Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of Cefetamet pivoxil reference
standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with
methanol.

o Working Standard Solutions: Prepare a series of dilutions from the stock solution in the
concentration range of 1-35 pug/mL using 0.1N HCI.

2.3. Sample Preparation:
e Weigh and powder 20 tablets.

» Transfer a quantity of powder equivalent to 50 mg of Cefetamet pivoxil to a 50 mL volumetric
flask.

» Add methanol, sonicate to dissolve, and dilute to volume.
 Filter the solution through Whatman No. 42 filter paper.
 Dilute the filtrate with 0.1N HCI to obtain a concentration within the Beer's law range.

2.4. Wavelength Determination and Analysis:
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Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum

absorbance (Amax). The reported Amax for Cefetamet pivoxil is around 232 nm, 234 nm, or 251

nm depending on the solvent. Measure the absorbance of the sample solutions at the

determined Amax.

2.5. Method Validation Parameters:

Validation Parameter Acceptance Criteria

Typical Results

Correlation coefficient (r2) =

Linear in the range of 1-35

Linearity (pg/mL) 0.999 Lg/mL

Molar Absorptivity - 1.3x10% lit mol= cm~!
Accuracy (% Recovery) 98.0% - 102.0% Within acceptable limits
Precision (% RSD) <2.0% Within acceptable limits

Workflow for UV-Vis Spectrophotometric Method
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Prepare Standard and Sample Solutions

'
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'

Construct Calibration Curve (Absorbance vs. Concentration)

'

Calculate Concentration of Cefetamet Pivoxil in Sample

'

Validate Method (Linearity, Accuracy, Precision)

'

Routine Analysis
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Caption: Workflow for UV-Vis spectrophotometric analysis.
Dissolution Testing
Dissolution testing is crucial for predicting the in-vivo performance of the tablets.

Experimental Protocol
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3.1. Dissolution Apparatus and Conditions:

Parameter

Condition

Apparatus

USP Apparatus 2 (Paddle)

Dissolution Medium

900 mL of 0.1 M HCI

Paddle Speed

100 rpm

Temperature

37+£05°C

Sampling Time Points

10, 20, 30, 45, and 60 minutes

3.2. Procedure:

» Place one Cefetamet pivoxil tablet in each dissolution vessel.

» Withdraw samples (e.g., 5 mL) at the specified time points.

e Replace the withdrawn volume with fresh dissolution medium.

» Filter the samples and analyze the drug content using a validated analytical method (HPLC

or UV-Vis).

3.3. Acceptance Criteria:

Typically, for immediate-release tablets, not less than 80% (Q) of the labeled amount of the

drug should dissolve within a specified time (e.g., 30 minutes).

Dissolution Testing Workflow
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Set up Dissolution Apparatus (Medium, Temperature, Speed)
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Analyze Samples by HPLC or UV-Vis

Calculate Percentage of Drug Dissolved
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Caption: Workflow for dissolution testing of tablets.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating capability of
the analytical method.

Experimental Protocol
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Subject the Cefetamet pivoxil drug substance and tablet powder to the following stress

conditions:
Stress Condition Details
Acid Hydrolysis 0.1 M HCl at 60 °C for 2 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 30 minutes
Oxidative Degradation 3% H202 at room temperature for 24 hours
Thermal Degradation Solid drug at 105 °C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

4.1. Procedure:

o Prepare solutions/suspensions of the drug substance and tablet powder under each stress
condition.

o After the specified time, neutralize the acid and base-stressed samples.
» Dilute all samples to a suitable concentration and analyze by the developed HPLC method.

o Evaluate the chromatograms for the appearance of degradation products and the separation
of these peaks from the main drug peak.

Forced Degradation Study Logic
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Cefetamet Pivoxil (APl and Tablet Powder)
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Caption: Logical flow of a forced degradation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5.ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines
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 To cite this document: BenchChem. [Application Notes & Protocols for Analytical Method
Development of Cefetamet Pivoxil Tablets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668831#analytical-method-development-for-
cefetamet-pivoxil-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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